2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid is a complex organic compound that features both amino and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid typically involves the combination of aldolases and transaminases . The reaction conditions often require precise control of pH and temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to be optimized for efficiency and cost-effectiveness to be viable on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while reduction could produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme activity.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid exerts its effects involves interactions with various molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in a range of biochemical reactions, influencing processes such as enzyme activity and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(1-amino-2-cyanovinyl)furazans: These compounds share similar functional groups and chemical properties.
Aminolevulinic acid: Another compound with similar amino and carboxylic acid groups.
Uniqueness
What sets 2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid apart is its specific structure, which allows for unique interactions in chemical and biological systems
Eigenschaften
Molekularformel |
C6H15N3O7S |
---|---|
Molekulargewicht |
273.27 g/mol |
IUPAC-Name |
2-amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid |
InChI |
InChI=1S/C6H13N3O3.H2O4S/c1-4(7)9-12-3-2-5(8)6(10)11;1-5(2,3)4/h5H,2-3,8H2,1H3,(H2,7,9)(H,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
OYMULWBOJKYKKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOCCC(C(=O)O)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.